molecular formula C22H17BrN2O6 B4908671 methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

Cat. No.: B4908671
M. Wt: 485.3 g/mol
InChI Key: AMNYQYDCOCJIIZ-SFQUDFHCSA-N
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Description

Methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a brominated phenyl group, a diazinane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of the corresponding phenol derivative, followed by alkylation to introduce the prop-2-enoxy group. The diazinane ring is then formed through a cyclization reaction, and the final esterification step introduces the benzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1-yl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated phenyl group may interact with cellular proteins, while the diazinane ring could influence enzyme activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a similar brominated phenyl group but lacking the diazinane ring and prop-2-enoxy group.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the prop-2-enoxy group.

Uniqueness

Methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1-yl]benzoate is unique due to its combination of a brominated phenyl group, a diazinane ring, and a benzoate ester. This unique structure provides distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O6/c1-3-10-31-18-9-6-15(23)11-14(18)12-17-19(26)24-22(29)25(20(17)27)16-7-4-13(5-8-16)21(28)30-2/h3-9,11-12H,1,10H2,2H3,(H,24,26,29)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYQYDCOCJIIZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC=C)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC=C)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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